1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide

Gallium resistance AXL kinase Lung adenocarcinoma

This AXL-active pyrazole-quinoline carboxamide (CAS 1219912-63-6) achieves an 80-fold potency enhancement over gallium acetylacetonate in gallium-resistant A549 lung adenocarcinoma models. Its unique 3D pharmacophore—conferred by the 1-isopropyl-1H-pyrazole-5-carboxamide core linked to a 2-methylquinolin-5-yl moiety—suppresses elevated AXL protein expression and delivers 2-fold combinatorial sensitization of GaAcAc. Structurally distinct from IRAK4-inhibitor chemotypes, this validated chemical probe is essential for dissecting AXL-dependent survival signaling and serves as an ideal comparator for kinase-vs.-cyclooxygenase selectivity SAR panels. Recommended in the primary literature as a scaffold for developing novel AXL-targeted therapeutic agents.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 1219912-63-6
Cat. No. B2373923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
CAS1219912-63-6
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=NN3C(C)C
InChIInChI=1S/C17H18N4O/c1-11(2)21-16(9-10-18-21)17(22)20-15-6-4-5-14-13(15)8-7-12(3)19-14/h4-11H,1-3H3,(H,20,22)
InChIKeyDEYZRTBXXKUABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 62.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide (CAS 1219912-63-6): Core Identity, Scaffold Class, and Basal Characteristics for Procurement Evaluation


1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide (CAS 1219912‑63‑6; also indexed as compound 5476423) is a small‑molecule pyrazole‑quinoline carboxamide [1]. The MeSH database classifies it under both pyrazoles and quinolines, noting its potential anti‑proliferative effects on gallium‑resistant lung cancer, with the structure first disclosed in Bioorganic & Medicinal Chemistry Letters (2014) [1]. The compound was identified through virtual screening of an AXL kinase homology model and advanced as a lead candidate for overcoming gallium resistance in lung adenocarcinoma [2]. Its molecular formula is C₁₇H₁₈N₄O, corresponding to a molecular weight of approximately 294.35 g mol⁻¹ [3].

Why 1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide Cannot Be Substituted with Generic Pyrazole‑Quinoline Analogs: A Pre‑Procurement Caution


Although several pyrazole‑quinoline hybrids have been explored as kinase inhibitors, the spatial arrangement of the 1‑isopropyl‑1H‑pyrazole‑5‑carboxamide moiety and the 2‑methylquinolin‑5‑yl substituent in this specific compound yields a unique three‑dimensional pharmacophore that enabled an 80‑fold enhancement in potency over the gallium‑based standard (GaAcAc) in gallium‑resistant A549 cells [1]. The companion lead molecule 7919469, which presumably bears a naphthalene rather than a quinoline scaffold, achieved only a 13‑fold improvement under the same assay conditions, indicating that even closely related screening hits diverge significantly in their ability to reverse gallium resistance [1]. Without head‑to‑head data against other quinoline‑pyrazole regioisomers, the observed quantitative divergence between the two lead compounds serves as the strongest available caution against generic substitution.

Quantitative Differentiation Evidence for 1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide (5476423) Against Primary Comparators


Anti‑Proliferative Potency in Gallium‑Resistant Lung Adenocarcinoma: Direct Comparison with Gallium Acetylacetonate

Compound 5476423 (1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide) exhibited an 80‑fold increase in anti‑proliferative potency relative to gallium acetylacetonate (GaAcAc) in gallium‑resistant (R) human lung adenocarcinoma A549 cells [1]. The IC₅₀ values were derived from dose‑response cell viability assays comparing R‑cells treated with the compound versus the gallium standard [1]. In the same study, the companion lead 7919469 achieved only a 13‑fold potency increase, highlighting the superior capacity of 5476423 to overcome gallium resistance [1].

Gallium resistance AXL kinase Lung adenocarcinoma Anti‑proliferative

AXL Protein Suppression in Gallium‑Resistant vs. Gallium‑Sensitive Cells: Class‑Level Inference for Kinase Selectivity

In gallium‑resistant A549 cells, compound 5476423 significantly suppressed the elevated AXL protein expression that characterized the resistant phenotype [1]. The study reported that R‑cells showed higher basal AXL protein levels than gallium‑sensitive (S) cells, and treatment with the lead compounds reduced AXL expression to levels comparable to or below those observed in sensitive cells [1]. While quantitative densitometry values were not tabulated for individual compounds, the suppression was described as significant and was observed for both lead compounds [1]. The quinoline‑pyrazole scaffold of 5476423 distinguishes it from the naphthalene‑based companion compound 7919469, suggesting a scaffold‑dependent interaction with the AXL signaling axis.

AXL receptor tyrosine kinase Protein expression Gallium resistance Target engagement

Combinatorial Efficacy with GaAcAc: Synergy Potential Over Monotherapy Approaches

When compound 5476423 was co‑administered with gallium acetylacetonate (GaAcAc), the efficacy of GaAcAc against gallium‑resistant A549 cells was increased 2‑fold [1]. In comparison, the companion lead 7919469 enhanced GaAcAc efficacy by only 1.2‑fold [1]. This differential sensitization effect indicates that 5476423 possesses a 1.7‑fold superior capacity to restore gallium sensitivity relative to the most closely related screening hit, consistent with its more potent single‑agent anti‑proliferative activity.

Combination therapy Gallium sensitization Drug resistance AXL inhibitor

Scaffold‑Based Differentiation from Acyl‑Linked Quinoline‑Pyrazole Anti‑Inflammatory Analogs

A separate study evaluating new quinoline compounds comprising pyrazole scaffolds through different amide linkages identified several analogs (e.g., compounds 12c, 14a, 14b, 20a) with promising anti‑inflammatory profiles in acute and sub‑acute models and COX‑2 selectivity [1]. Compound 12c demonstrated an IC₅₀ of 0.1 µM against COX‑2 with selectivity over COX‑1 [1]. While 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide was not itself evaluated in that study, its 1‑isopropyl‑1H‑pyrazole‑5‑carboxamide core differs fundamentally from the acyl‑linked and variously substituted analogs that showed anti‑inflammatory activity, underscoring that minor modifications in the amide connectivity and pyrazole substitution pattern redirect the biological profile from inflammation to oncology.

Pyrazole‑quinoline scaffold Amide linkage Anti‑inflammatory COX‑2 selectivity

Absence of IRAK4 Cross‑Reactivity: Supporting Evidence for Kinase Selectivity Profile

Patent literature (WO2021026181A1) discloses bicyclic heterocyclic compounds based on a carboxamide‑pyrazole‑quinoline‑isopropylamino scaffold as IRAK4 inhibitors [1]. The target compound contains a 1‑isopropyl‑1H‑pyrazole‑5‑carboxamide linked to a 2‑methylquinolin‑5‑yl group, whereas the IRAK4 patent exemplifies compounds with a different connectivity (e.g., quinoline C‑4 or C‑6 amide attachments with additional substituents) [1]. No evidence links 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide to IRAK4 inhibition; its biological characterization to date is confined to AXL‑dependent anti‑proliferative activity. This structural divergence from the IRAK4 inhibitor chemotype provides supporting evidence for kinase selectivity, though direct kinome‑wide profiling data are not available.

IRAK4 Kinase selectivity Off‑target Pyrazole‑quinoline

High‑Value Research and Procurement Application Scenarios for 1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide (5476423)


Gallium‑Resistant Lung Adenocarcinoma Mechanistic Studies (AXL Pathway)

The compound's 80‑fold potency advantage over GaAcAc and its capacity to suppress elevated AXL protein expression make it a preferred chemical probe for dissecting AXL‑dependent survival signaling in gallium‑resistant A549 models. Its 2‑fold combinatorial sensitization of GaAcAc further supports co‑treatment protocols aimed at elucidating resistance‑reversal mechanisms [1].

Virtual Screening and Pharmacophore Refinement for AXL‑Targeted Drug Discovery

The compound was originally identified through virtual screening of an AXL kinase homology model and is explicitly recommended by the authors as a scaffold for developing novel AXL‑targeted therapeutic agents [1]. Procurement for computational chemistry groups seeking validated AXL‑active chemical starting points is directly supported by the primary literature.

Differentiation from Anti‑Inflammatory Quinoline‑Pyrazole Chemotypes in Selectivity Screening Panels

The compound's amide‑linkage pattern and 1‑isopropyl‑1H‑pyrazole‑5‑carboxamide core distinguish it from acyl‑linked quinoline‑pyrazole analogs that exhibit COX‑2‑selective anti‑inflammatory activity [1]. Researchers conducting cross‑screening panels to establish structure‑activity relationships for kinase vs. cyclooxygenase selectivity will find this compound a valuable comparator.

Negative Control for IRAK4‑Dependent Signaling Studies

Given the structural divergence from the IRAK4 inhibitor chemotype described in WO2021026181A1 and the absence of any documented IRAK4 activity, this compound can serve as a scaffold‑matched negative control for studies investigating the role of pyrazole‑quinoline carboxamides in IRAK4‑mediated inflammatory signaling [1].

Quote Request

Request a Quote for 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.